Methyl 2-(3-hydroxycyclobutyl)acetate
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Overview
Description
“Methyl 2-(3-hydroxycyclobutyl)acetate” is a chemical compound with the molecular formula C7H12O3 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C7H12O3/c1-10-7(9)4-5-2-6(8)3-5/h5-6,8H,2-4H2,1H3 . This indicates that the molecule consists of 7 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 144.17 . It’s recommended to be stored in a dry place, under -20°C .Scientific Research Applications
Vibrational Spectra Analysis
The vibrational spectra of methyl 2, 2-dimethyl-3-hydroxycyclobutyl acetate have been studied, with the analysis of Raman and infrared spectra revealing characteristic group frequencies. This research provides insights into the characteristic frequencies for cyclobutane compounds, which is vital for understanding their structural properties (Selvarajan, Subramanian, & Rao, 2013).
Crystal Structure Determination
The crystal structure of a complex molecule closely related to methyl 2-(3-hydroxycyclobutyl)acetate has been determined by single crystal X-ray diffraction, shedding light on the structural configuration of such compounds. This research contributes to the understanding of molecular structure, which is crucial for the development of new materials and pharmaceuticals (Makaev et al., 2006).
Synthesis of Bicyclic Compounds
Studies have shown the synthesis of methyl substituted bicyclo[3.2.0]hept-3-en-6-ones and related compounds, illustrating methods to prepare methyl derivatives in the structure of five-membered rings. This research is essential for synthetic chemistry, providing pathways for creating complex molecules for various applications (Marotta et al., 1994).
High Pressure CO2 Solubility Studies
The solubility of CO2 in N-methyl-2-hydroxyethylammonium protic ionic liquids has been investigated, relevant for CO2 capture and natural gas sweetening. This research is significant for environmental science, exploring efficient methods for gas capture and storage (Mattedi et al., 2011).
Antimicrobial Activity of Novel Compounds
The synthesis and evaluation of new coumarin derivatives from 4-methylumbelliferone for their antimicrobial activities demonstrate the potential of this compound related compounds in developing new antimicrobial agents. This research is crucial for pharmaceutical sciences, contributing to the fight against microbial resistance (Medimagh-Saidana et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-(3-hydroxycyclobutyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)4-5-2-6(8)3-5/h5-6,8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAIKRHUQZOPSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801210462 |
Source
|
Record name | Cyclobutaneacetic acid, 3-hydroxy-, methyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801210462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1148130-31-7 |
Source
|
Record name | Cyclobutaneacetic acid, 3-hydroxy-, methyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801210462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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